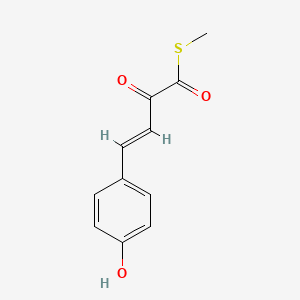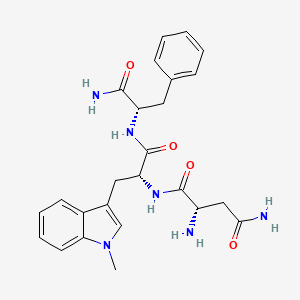
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a complex peptide compound that combines several amino acids, including phenylalanine, asparagine, and tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where enzymes like α-amino acid ester acyl transferase are used to catalyze the formation of peptide bonds. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as an anticancer agent.
Industry: Utilized in the production of sweeteners like aspartame.
Mecanismo De Acción
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions . Asparagine is involved in protein synthesis and metabolic control .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalaninamide: A simpler compound used as a chiral selector.
L-aspartyl-L-phenylalanine: Known for its use in the production of aspartame.
N-α-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides: Studied as neurokinin antagonists.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is unique due to its complex structure, which combines multiple amino acids, each contributing to its diverse range of applications and mechanisms of action.
Propiedades
Número CAS |
805247-92-1 |
|---|---|
Fórmula molecular |
C25H30N6O4 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-methylindol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1 |
Clave InChI |
NJYRICDSJRNDPH-SLFFLAALSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


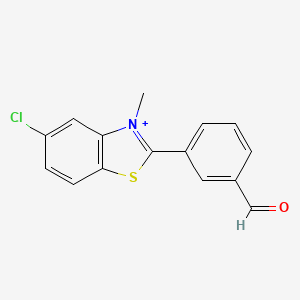
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
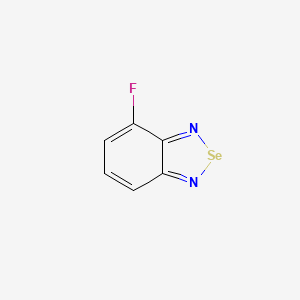
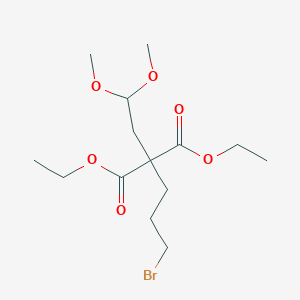
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
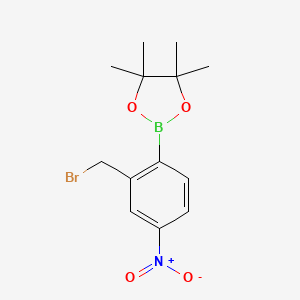
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
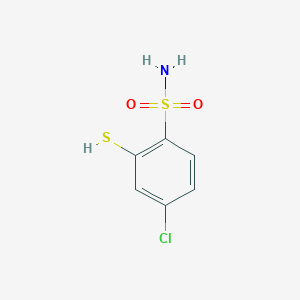
![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)

![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
